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Compound of Interest

Compound Name: EGFR-IN-7

Cat. No.: B15573182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and mechanism of action of the potent and selective Epidermal Growth Factor

Receptor (EGFR) inhibitor, EGFR-IN-7 (CAS 879127-07-8). This document includes detailed

experimental protocols for key assays and visualizations of the EGFR signaling pathway and

experimental workflows to support its application in research and drug development.

Chemical Structure and Properties
EGFR-IN-7 is a 4,6-disubstituted pyrimidine compound.[1] Its chemical identity and

physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of EGFR-IN-7[1][2]
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Identifier Value

IUPAC Name
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-

yl]amino]phenyl]cyclopropanecarboxamide

CAS Number 879127-07-8

Molecular Formula C₂₁H₁₈F₃N₅O

SMILES String

FC(F)

(F)c1cc(ccc1)Nc2ncnc(c2)Nc3cc(ccc3)NC(=O)C

4CC4

Table 2: Physicochemical Properties of EGFR-IN-7[2][3]

Property Value

Molecular Weight 413.40 g/mol

Appearance Off-white solid

Purity ≥97% (HPLC)

Solubility DMSO: 50 mg/mL, Ethanol: 25 mg/mL

Mechanism of Action and Biological Activity
EGFR-IN-7 is a potent, ATP-competitive, and highly selective inhibitor of the EGFR tyrosine

kinase.[3] It binds to the ATP-binding site within the kinase domain of EGFR, thereby

preventing receptor autophosphorylation and the subsequent activation of downstream

signaling pathways.[2] This targeted inhibition ultimately leads to the suppression of cancer cell

proliferation and the induction of apoptosis in EGFR-dependent cancer cells.[2]

In Vitro Inhibitory Activity
EGFR-IN-7 demonstrates potent inhibitory activity against wild-type EGFR and certain clinically

relevant mutant forms of the receptor. Its high selectivity for EGFR has been demonstrated

against a broad panel of other kinases.[4]

Table 3: In Vitro Inhibitory Activity of EGFR-IN-7[2][3]
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Target Assay Type IC₅₀

Wild-type EGFR Kinase Assay 21 nM

EGFR (L858R mutant) Kinase Assay 63 nM

EGFR (L861Q mutant) Kinase Assay 4 nM

EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key transmembrane protein that, upon

activation by ligands such as EGF, triggers multiple downstream signaling cascades crucial for

cell proliferation, survival, and differentiation.[5] The primary pathways activated by EGFR

include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[1]

EGFR-IN-7, by inhibiting the initial autophosphorylation of EGFR, effectively blocks these

downstream signals.
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Figure 1. EGFR Signaling Pathway and Inhibition by EGFR-IN-7.
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Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of

EGFR-IN-7.

EGFR Kinase Activity Assay (Biochemical)
This assay directly measures the ability of EGFR-IN-7 to inhibit the enzymatic activity of

purified EGFR kinase.[2]

Objective: To determine the IC₅₀ value of EGFR-IN-7 against EGFR kinase.

Materials:

Recombinant human EGFR kinase domain

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

ATP

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

EGFR-IN-7

ADP-Glo™ Kinase Assay Kit (or similar)

96-well white plates

Procedure:

Prepare serial dilutions of EGFR-IN-7 in kinase buffer.

Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 96-well plate.

Add 5 µL of a solution containing the EGFR kinase to each well.

Incubate for 10 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and

ATP.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay reagents according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of EGFR-IN-7 and determine the IC₅₀

value by fitting the data to a dose-response curve.
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Figure 2. Workflow for the EGFR Kinase Activity Assay.
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Cellular EGFR Autophosphorylation Assay (Western
Blot)
This assay assesses the ability of EGFR-IN-7 to inhibit EGFR autophosphorylation within a

cellular context.[2]

Objective: To determine the effect of EGFR-IN-7 on ligand-induced EGFR phosphorylation in

cells.

Materials:

Human cancer cell line overexpressing EGFR (e.g., A431)

Cell culture medium

EGFR-IN-7

Human recombinant EGF

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total EGFR

HRP-conjugated secondary antibody

ECL Western Blotting Substrate

Procedure:

Seed A431 cells in 6-well plates and allow them to adhere overnight.
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Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of EGFR-IN-7 or vehicle control for 2 hours.

Stimulate the cells with 100 ng/mL EGF for 10 minutes at 37°C.

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an anti-total EGFR antibody as a loading control.

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Cell Proliferation Assay
This assay evaluates the effect of EGFR-IN-7 on the proliferation of EGFR-dependent cancer

cells.[1]

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of EGFR-IN-7.

Materials:

EGFR-dependent cancer cell line (e.g., A431)

Complete cell culture medium
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EGFR-IN-7

96-well plates

Cell viability reagent (e.g., MTS, MTT)

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of EGFR-IN-7 or vehicle control.

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

Add the cell viability reagent to each well according to the manufacturer's protocol.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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